![molecular formula C15H13ClF4N4O B2825408 3-chloro-4-fluoro-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide CAS No. 2034381-23-0](/img/structure/B2825408.png)
3-chloro-4-fluoro-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-chloro-4-fluoro-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The molecule also contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring and the introduction of the trifluoromethyl group. Triazole compounds can be synthesized using various methods . The trifluoromethyl group can be introduced using several methods, such as treatment with sulfur tetrafluoride or through the Swarts reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the trifluoromethyl group, the triazole ring, and the benzamide group. The trifluoromethyl group is known to have a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group is known to lower the basicity of compounds like trifluoroethanol . The triazole ring is capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group is known to significantly affect the properties of the compound, including its acidity and basicity .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Enaminones as Precursors : Research by Riyadh (2011) explored enaminones as building blocks for synthesizing substituted pyrazoles with notable antitumor and antimicrobial activities. This study demonstrates the potential of compounds with complex nitrogen-containing rings (like triazolopyridines) in medicinal chemistry, indicating a methodological relevance to the synthesis of compounds similar to the one Riyadh, 2011.
Antitumor Agents : Zhang et al. (2007) described the development of 2-cyanoaminopyrimidines as antitumor agents, showcasing the application of fluorinated and chlorinated compounds in cancer research. Their work on modifying triazolopyrimidines to improve anticancer activity offers insights into the therapeutic potential of structurally complex compounds Zhang et al., 2007.
Antimicrobial Activity : Carmellino et al. (1994) synthesized fluoro and trifluoromethyl derivatives of benzisothiazol-3(2H)-ones and evaluated their antimicrobial activity. This research points to the importance of fluorinated compounds in developing new antimicrobial agents Carmellino et al., 1994.
Chemical Synthesis Methodologies
Metal-Free Synthesis : Zheng et al. (2014) developed a metal-free synthesis approach for 1,2,4-triazolo[1,5-a]pyridines, highlighting a novel strategy for constructing such skeletons through oxidative N-N bond formation. This methodology could be pertinent to synthesizing the compound , given its structural similarities Zheng et al., 2014.
Fluorination Techniques : Surmont et al. (2011) developed a synthetic strategy for new 3-amino-4-fluoropyrazoles, using monofluorination techniques that are relevant to the synthesis of fluorinated compounds like the one of interest Surmont et al., 2011.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloro-4-fluoro-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF4N4O/c16-10-5-8(1-3-11(10)17)14(25)21-6-13-23-22-12-4-2-9(7-24(12)13)15(18,19)20/h1,3,5,9H,2,4,6-7H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLLRNAHGOGQDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2CC1C(F)(F)F)CNC(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF4N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[2-(diethylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2825327.png)
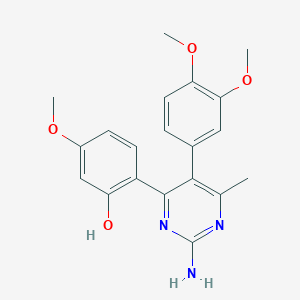
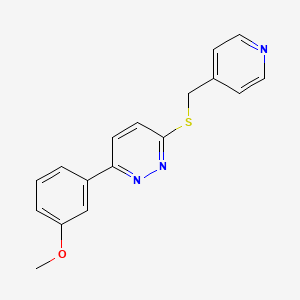
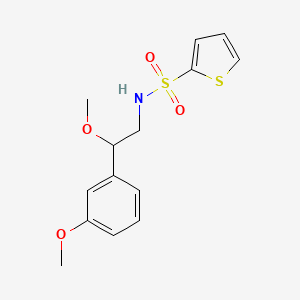
![2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2825332.png)
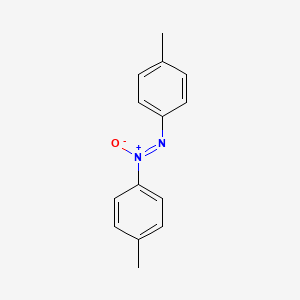
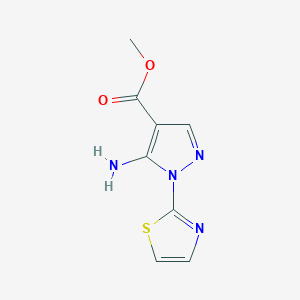
![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide](/img/structure/B2825337.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2825338.png)
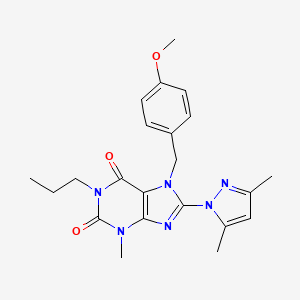
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2825344.png)
![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2825345.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-chloro-5-fluorophenyl)acetamide](/img/structure/B2825348.png)
